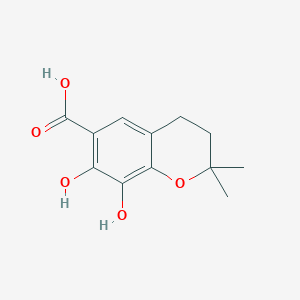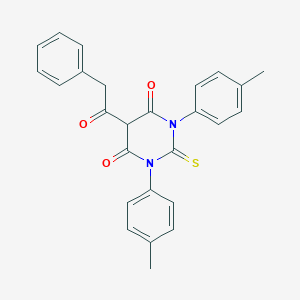
N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide, also known as BTE-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE-1 is a small molecule that belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, BTE-1 has been found to possess unique properties that make it a promising candidate for various other applications.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide involves the inhibition of various proteins and signaling pathways that are involved in cancer progression. This compound has been found to inhibit the activity of Bcl-2, which is a protein that promotes cell survival by preventing apoptosis. By inhibiting Bcl-2, this compound induces apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells by activating various caspases, which are enzymes that play a key role in the apoptotic process. This compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide in lab experiments is its potent anticancer activity. This compound has been found to exhibit significant anticancer activity in various cancer cell lines, making it a promising candidate for further research. Another advantage of using this compound is its relatively low toxicity, which makes it a safer alternative to other anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer to cells in vitro.
Future Directions
There are several future directions for research on N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of interest is the identification of the specific molecular targets of this compound, which could provide insights into its mechanism of action and potential applications in other fields of research. Additionally, further studies are needed to investigate the efficacy of this compound in animal models and to determine its potential side effects.
Synthesis Methods
The synthesis of N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide involves a multi-step process that starts with the reaction between 4-ethoxyaniline and trifluoroacetic anhydride to form 4-ethoxy-N-(trifluoroacetyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to yield N-(benzenesulfonyl)-4-ethoxyaniline. Finally, the reaction between N-(benzenesulfonyl)-4-ethoxyaniline and 2,2,2-trifluoroethyl isocyanate leads to the formation of this compound.
Scientific Research Applications
N-(benzenesulfonyl)-N'-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where this compound has been found to exhibit potent anticancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is known to promote cell survival. This compound has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways that are involved in cancer progression.
Properties
Molecular Formula |
C16H15F3N2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N//'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-2-24-13-10-8-12(9-11-13)20-15(16(17,18)19)21-25(22,23)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
CBPKJGJDILVQPA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)

![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)

